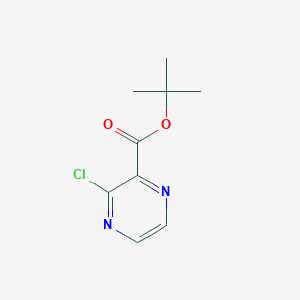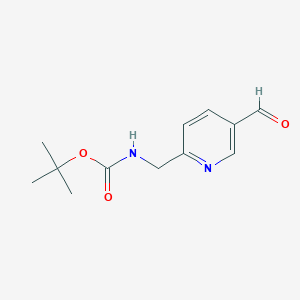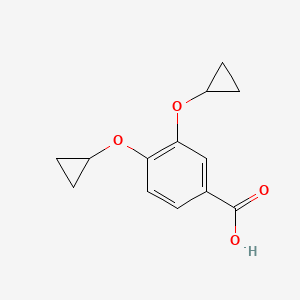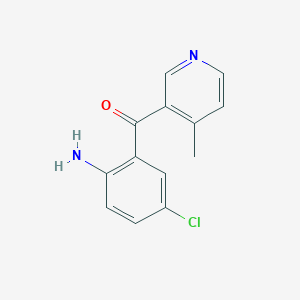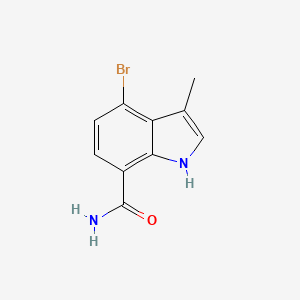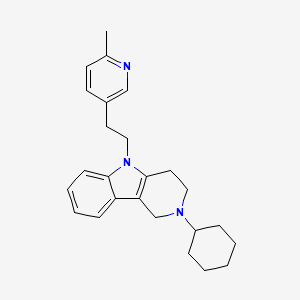
3,7,8-Trimethoxy-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8-Trimethoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, characterized by the presence of three methoxy groups at positions 3, 7, and 8, and a dihydro group at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethoxy-1,2-dihydronaphthalene can be achieved through several synthetic routes. One common method involves the methylation of 1,2-dihydronaphthalene derivatives. The reaction typically employs methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetone or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,8-Trimethoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydro group to a fully saturated naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to fully saturated naphthalene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups at specific positions on the aromatic ring.
Applications De Recherche Scientifique
3,7,8-Trimethoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,7,8-Trimethoxy-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy groups and aromatic structure allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. For example, its interaction with cellular enzymes may result in the inhibition of specific metabolic pathways, contributing to its antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethoxybenzene: Similar in having three methoxy groups but differs in the core aromatic structure.
3,4,5-Trimethoxyphenethylamine: Contains three methoxy groups and an ethylamine side chain, differing in both structure and function.
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Another methoxy-substituted aromatic compound with different functional groups and biological activities.
Uniqueness
3,7,8-Trimethoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
111819-13-7 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3,7,8-trimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O3/c1-14-10-5-6-11-9(8-10)4-7-12(15-2)13(11)16-3/h4,7-8H,5-6H2,1-3H3 |
Clé InChI |
LEFFKLVOBKTMEC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC1)C(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


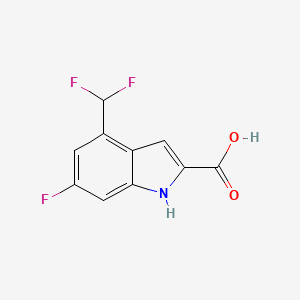
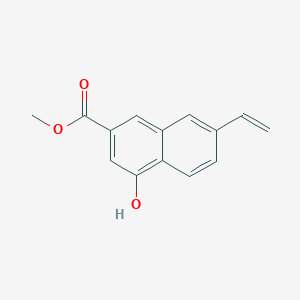
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)

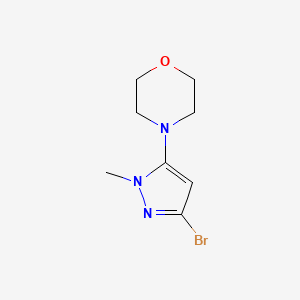
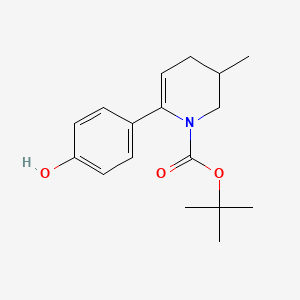

![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)
